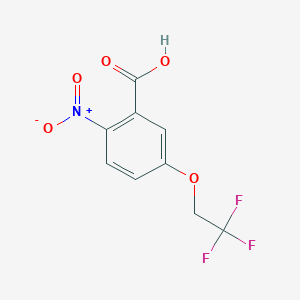

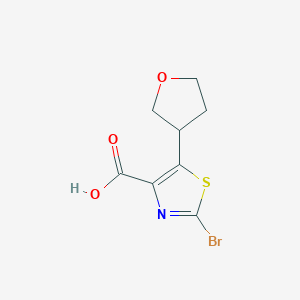

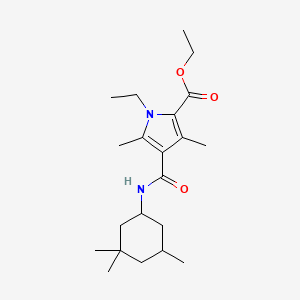

![molecular formula C18H17ClF3N3S B2620714 4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 436110-08-6](/img/structure/B2620714.png)

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties .

Molecular Structure Analysis

The compound contains a trifluoromethyl group (-CF3), which is a key structural motif in many pharmaceutical and agrochemical compounds due to its unique physicochemical properties . It also contains a chlorophenyl group, which may contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the chlorophenyl group. The piperazine ring can act as a bidentate ligand, forming complexes with metal ions. The trifluoromethyl group is known for its high electronegativity and the chlorine atom in the chlorophenyl group is susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in biological systems .Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including those with 3-chlorophenyl and 4-chlorophenyl substitutions, have been synthesized and investigated for their potential anticancer activities. These compounds demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, comparing favorably with cisplatin, a known effective anticancer drug (Yurttaş et al., 2014).

Antimicrobial and Antiviral Activities

New urea and thiourea derivatives of piperazine doped with Febuxostat have been explored for their antiviral and antimicrobial activities. Notably, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives exhibited promising antiviral activities, while several derivatives showed potent antimicrobial activity (Reddy et al., 2013).

Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives, including those reacting with piperazine, have shown significant antimicrobial activity against a variety of pathogenic strains and demonstrated oral hypoglycemic activity in streptozotocin-induced diabetic rats. Specifically, certain compounds produced a notable reduction in serum glucose levels (Al-Abdullah et al., 2015).

Metabolic and Structural Analysis

The metabolism and structural analysis of related compounds, such as 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, have been extensively studied to understand their in vivo and in vitro anticancer activity and low toxicity. Metabolites have been identified and analyzed to elucidate the drug's metabolic pathways in rats, providing insight into its potential efficacy and safety profile (Jiang et al., 2007).

properties

IUPAC Name |

4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClF3N3S/c19-13-4-3-5-14(12-13)24-8-10-25(11-9-24)17(26)23-16-7-2-1-6-15(16)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFUQBVISMSHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

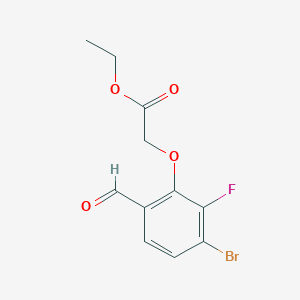

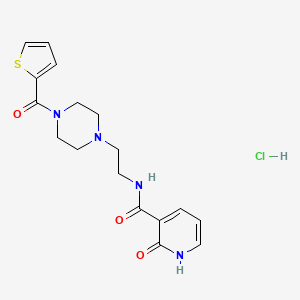

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620635.png)

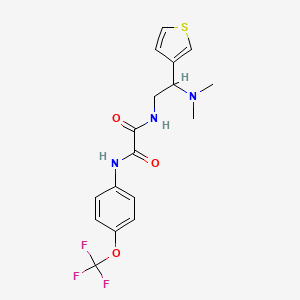

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2620639.png)

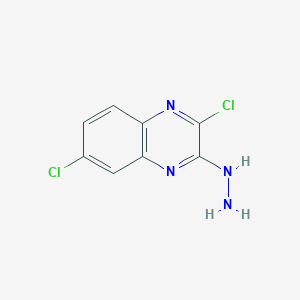

![N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2620640.png)

![7-(furan-2-ylmethyl)-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2620643.png)